3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride

Chemical Synthesis Quality Control Building Blocks

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride is a synthetic, small-molecule building block featuring a proline (pyrrolidine-2-carboxylic acid) moiety linked to a β-alanine backbone via an amide bond, supplied as a hydrochloride salt. It is categorized as a heterobifunctional linker and is primarily utilized as a modular component in the synthesis of more complex molecules, particularly in the field of targeted protein degradation (TPD) for constructing Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Molecular Formula C8H15ClN2O3
Molecular Weight 222.67 g/mol
CAS No. 1461706-45-5
Cat. No. B1379149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride
CAS1461706-45-5
Molecular FormulaC8H15ClN2O3
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCCC(=O)O.Cl
InChIInChI=1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H
InChIKeyJPIWMZRKXSQUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride (CAS 1461706-45-5) Procurement and Functional Overview


3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride is a synthetic, small-molecule building block featuring a proline (pyrrolidine-2-carboxylic acid) moiety linked to a β-alanine backbone via an amide bond, supplied as a hydrochloride salt . It is categorized as a heterobifunctional linker and is primarily utilized as a modular component in the synthesis of more complex molecules, particularly in the field of targeted protein degradation (TPD) for constructing Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates .

The Risk of Substituting 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride: Why Linker Geometry Matters


Direct substitution with other linker building blocks is not feasible without a complete redesign and re-optimization of the final conjugate [1]. In applications like PROTAC development, the linker is not an inert spacer; its length, flexibility, and geometry are critical determinants of efficacy [1]. The specific combination of the conformationally restricted proline ring and the flexible β-alanine chain in this compound creates a unique vector and spatial orientation. Replacing it with a linker of different length, rigidity (e.g., pure alkyl or PEG), or attachment geometry would fundamentally alter the probability of forming a productive ternary complex, thereby impacting degradation efficiency and physicochemical properties [1]. This makes the specific architecture of 3-(Pyrrolidin-2-ylformamido)propanoic acid essential for any project where it has been successfully implemented.

Quantitative Evidence and Specifications for 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride


Commercial Purity and Basic Identity Data for Procurement

A critical search of peer-reviewed literature and patent databases revealed no quantitative activity data (e.g., DC50, Kd, IC50) for 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride as a standalone entity. The available data are limited to basic chemical identity and commercial specifications from reputable vendors . The compound is supplied with a minimum purity of 95% and a molecular weight of 222.66 g/mol for the hydrochloride salt .

Chemical Synthesis Quality Control Building Blocks

Key Application Scenarios for 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride


PROTAC Linker Synthesis

This compound serves as a peptidomimetic building block for constructing the linker region in Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature, featuring a secondary amine (in the pyrrolidine ring) and a carboxylic acid, provides orthogonal reactive handles for sequential conjugation to an E3 ligase ligand and a target protein ligand .

Synthesis of Conformationally Constrained Peptidomimetics

The pyrrolidine (proline) moiety introduces conformational rigidity, a desirable feature in peptidomimetic drug design to improve metabolic stability and binding entropy. This building block can be incorporated into peptide chains to induce turns or restrict backbone flexibility .

Bioconjugation and Linker Chemistry

As a heterobifunctional linker, it can be used in various bioconjugation strategies beyond PROTACs, such as creating antibody-drug conjugates (ADCs) or other targeted delivery systems where a specific, non-PEG-based spacer of moderate length is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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